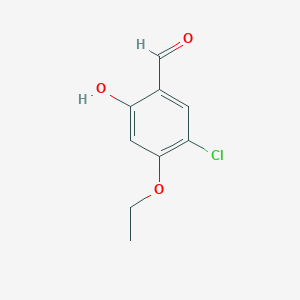
1-(10H-Phenothiazin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10H-Phenothiazin-3-yl)butan-1-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a butanone side chain, making it a subject of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(10H-Phenothiazin-3-yl)butan-1-one can be synthesized through acylation reactions. One common method involves the reaction of phenothiazine with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to optimize production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(10H-Phenothiazin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
1-(10H-Phenothiazin-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(10H-Phenothiazin-3-yl)butan-1-one involves its interaction with various molecular targets. In medicinal applications, phenothiazine derivatives are known to act on dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction is crucial for their antipsychotic effects. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for applications in organic electronics and photovoltaics .
Comparison with Similar Compounds
Phenothiazine: The parent compound, widely used in medicinal chemistry.
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antiemetic and antihistamine.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness: 1-(10H-Phenothiazin-3-yl)butan-1-one stands out due to its unique butanone side chain, which imparts distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C16H15NOS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-(10H-phenothiazin-3-yl)butan-1-one |
InChI |
InChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-13-16(10-11)19-15-7-4-3-6-12(15)17-13/h3-4,6-10,17H,2,5H2,1H3 |
InChI Key |
MFNUEQZGBHCWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


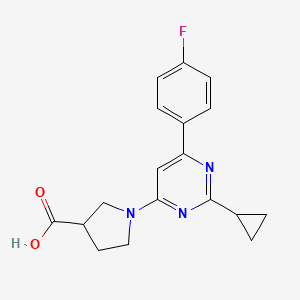


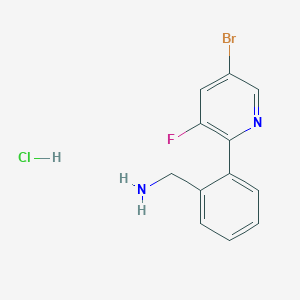
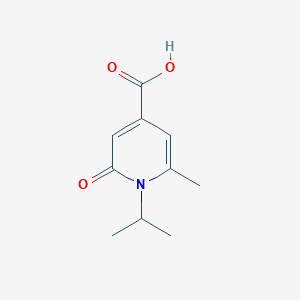
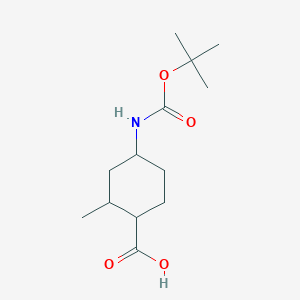
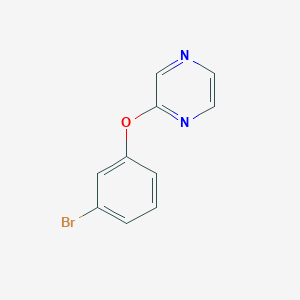
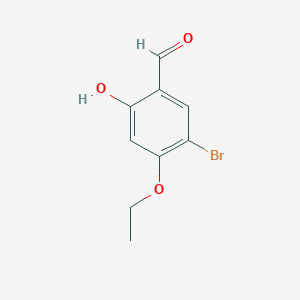
![5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12997150.png)
![1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)
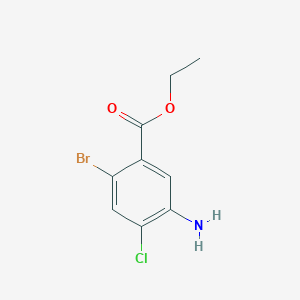
![tert-Butyl (R)-1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12997185.png)

